Cas no 82835-08-3 (L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, methyl ester)

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, methyl ester structure
82835-08-3 structure
상품 이름:L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, methyl ester
CAS 번호:82835-08-3
MF:C10H19NO4S
메가와트:249.327
CID:4204465
PubChem ID:11054039

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, methyl ester 화학적 및 물리적 성질

이름 및 식별자

    • L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, methyl ester
    • methylN-(tert-butoxycarbonyl)-S-methyl-L-cysteinate
    • EOS-61872
    • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate
    • 82835-08-3
    • methyl(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate
    • methyl N-(tert-butoxycarbonyl)-S-methyl-L-cysteinate
    • SCHEMBL2130200
    • QSJXTKFREWNBLH-ZETCQYMHSA-N
    • methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoate
    • 인치: InChI=1S/C10H19NO4S/c1-10(2,3)15-9(13)11-7(6-16-5)8(12)14-4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
    • InChIKey: QSJXTKFREWNBLH-ZETCQYMHSA-N

계산된 속성

  • 정밀분자량: 249.10347926Da
  • 동위원소 질량: 249.10347926Da
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 250
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 89.9Ų
  • 소수점 매개변수 계산 참조값(XlogP): 1.5

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, methyl ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A784262-1g
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate
82835-08-3 95%
1g
$346.0 2023-01-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743271-1g
Methyl n-(tert-butoxycarbonyl)-s-methyl-l-cysteinate
82835-08-3 98%
1g
¥3633.00 2024-07-28

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:82835-08-3)L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, methyl ester
A1053880
순결:99%
재다:1g
가격 ($):311.0